N-(4-methoxybenzyl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-(4-methoxybenzyl)-2,4,6-trimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a 4-methoxybenzyl group attached to a 2,4,6-trimethylbenzenesulfonamide core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-methoxybenzylamine. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form a sulfonic acid derivative.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 2,4,6-trimethylbenzenesulfonic acid.
Substitution: 4-methoxy-2,4,6-trimethylbenzenesulfonamide derivatives.
Scientific Research Applications
N-(4-methoxybenzyl)-2,4,6-trimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a drug candidate due to its sulfonamide moiety, which is known for its therapeutic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The methoxybenzyl group may enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)thiosemicarbazide: Similar structure but with a thiosemicarbazide group instead of a sulfonamide group.
4-methoxybenzylamine: Lacks the sulfonamide group but shares the methoxybenzyl moiety.
2,4,6-trimethylbenzenesulfonamide: Similar core structure but without the methoxybenzyl group.
Uniqueness
N-(4-methoxybenzyl)-2,4,6-trimethylbenzenesulfonamide is unique due to the combination of the methoxybenzyl and sulfonamide groups, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-12-9-13(2)17(14(3)10-12)22(19,20)18-11-15-5-7-16(21-4)8-6-15/h5-10,18H,11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJYJMDMRFQNGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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